molecular formula C22H20N2O3 B12503557 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate

4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate

Cat. No.: B12503557
M. Wt: 360.4 g/mol
InChI Key: BULNTHZZPVFZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanoethenyl group, a methoxy group, and a tert-butylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dicyanoethenyl Intermediate: The dicyanoethenyl group can be introduced through a Knoevenagel condensation reaction between malononitrile and an aldehyde or ketone.

    Esterification: The final step involves the esterification of the intermediate with 4-tert-butylbenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-methylbenzoate
  • 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-ethylbenzoate
  • 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-isopropylbenzoate

Uniqueness

4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and physical properties.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

[4-(2,2-dicyanoethenyl)-2-methoxyphenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C22H20N2O3/c1-22(2,3)18-8-6-17(7-9-18)21(25)27-19-10-5-15(12-20(19)26-4)11-16(13-23)14-24/h5-12H,1-4H3

InChI Key

BULNTHZZPVFZDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C#N)OC

Origin of Product

United States

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